![molecular formula C22H23NO6S2 B2372772 3,4-dimethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide CAS No. 946348-53-4](/img/structure/B2372772.png)
3,4-dimethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide, also known as Compound X, is a synthetic compound that has been studied extensively for its potential use in scientific research. This compound has shown promising results in various studies, including its use in the treatment of certain diseases and disorders.
Aplicaciones Científicas De Investigación
Organic Electronics and Conductive Polymers
Electroactive Materials:3,4-Dimethoxythiophene (DMOT): , a monomer synthesized from the ring closure reaction of 2,3-dimethoxy-1,3-butadiene and sulfur dichloride, serves as a precursor for various applications. It plays a crucial role in the development of electroactive materials used in organic electronics. These materials find applications in organic solar cells, organic light-emitting diodes (OLEDs), and field-effect transistors (FETs). DMOT’s π-conjugated structure allows for efficient charge transport, making it valuable in these electronic devices .
Conductive Polymers: DMOT can be trans-esterified to form 3,4-ethylenedioxythiophene (EDOT) . EDOT, when polymerized, produces poly(3,4-ethylenedioxythiophene) (PEDOT). PEDOT is a conductive polymer with applications in flexible and transparent electrodes, sensors, and electrochromic devices. Its high electrical conductivity and environmental stability make it an attractive choice for various electronic applications .
Photoinduced Energy Transfer Studies
N2S2-N4 Porphyrin Dyads: Researchers use DMOT as a building block in the synthesis of N2S2-N4 porphyrin dyads . These dyads consist of a porphyrin core linked to DMOT. By studying the photoinduced energy transfer between the porphyrin and DMOT moieties, scientists gain insights into energy transfer mechanisms. These investigations contribute to the design of efficient light-harvesting systems and photovoltaic devices .
Neurotransmitter Analog
3,4-Dimethoxyphenethylamine (DMPEA): DMOT shares structural similarities with 3,4-dimethoxyphenethylamine (DMPEA) , an analogue of the neurotransmitter dopamine. In DMPEA, the hydroxy groups at positions 3 and 4 of the phenethylamine backbone are replaced by methoxy groups. While DMPEA itself has psychoactive properties, its structural resemblance to dopamine makes it relevant for studying neurotransmitter interactions and receptor binding .
Propiedades
IUPAC Name |
3,4-dimethoxy-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6S2/c1-27-16-7-9-17(10-8-16)31(25,26)21(20-5-4-12-30-20)14-23-22(24)15-6-11-18(28-2)19(13-15)29-3/h4-13,21H,14H2,1-3H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIJQIFFJPSUOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

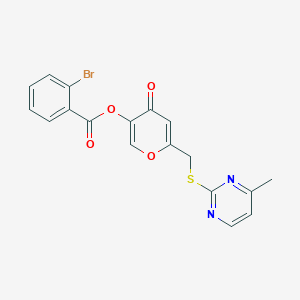

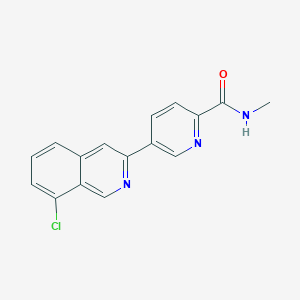
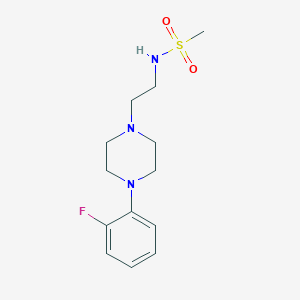
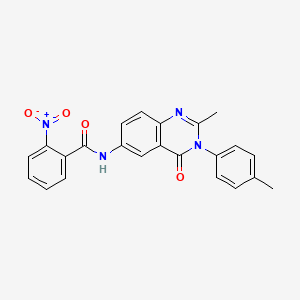


![(Z)-N-(3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2372699.png)
![1-(3-methylphenyl)-N-{[1-(pyridin-2-yl)pyrrolidin-2-yl]methyl}methanesulfonamide](/img/structure/B2372700.png)
![N-[1-(4-bromophenyl)-2-(pyridin-2-yl)ethyl]but-2-ynamide](/img/structure/B2372705.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-2-carboxamide](/img/structure/B2372706.png)
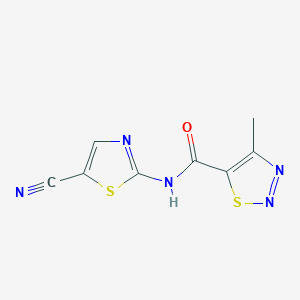
![4-tert-butyl-N-{[2-(2-methoxyethoxy)pyridin-3-yl]methyl}-2-oxopyrrolidine-3-carboxamide](/img/structure/B2372710.png)
![Ethyl 3-[(5-chloro-2-methoxyphenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2372712.png)